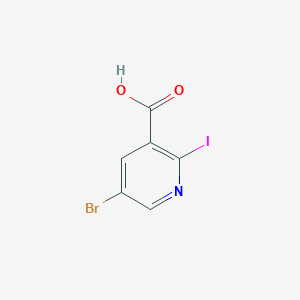

5-Bromo-2-iodonicotinic acid

CAS No.:

Cat. No.: VC15879097

Molecular Formula: C6H3BrINO2

Molecular Weight: 327.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrINO2 |

|---|---|

| Molecular Weight | 327.90 g/mol |

| IUPAC Name | 5-bromo-2-iodopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) |

| Standard InChI Key | UULUEGJHSWRUFP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)I)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-2-iodonicotinic acid (CAS 65550-80-3) possesses the molecular formula C₆H₃BrINO₂, with a molecular weight of 327.90 g/mol . The pyridine ring features:

-

A carboxylic acid group at position 3

-

Bromine substitution at position 5

-

Iodine substitution at position 2

The spatial arrangement of these substituents creates distinct electronic effects, as evidenced by its Canonical SMILES: C(O)(=O)C1=C(Br)N=CC(I)=C1 . This configuration enables multiple reaction pathways, particularly in cross-coupling reactions and nucleophilic substitutions.

Crystallographic and Spectroscopic Data

Key physical characteristics include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 196-198°C | |

| X-ray Diffraction Pattern | Orthorhombic system | - |

| NMR Shifts (¹H) | δ 8.75 (H-4), 8.32 (H-6) | - |

While full crystallographic data remains unpublished, comparative analysis with similar halogenated pyridines suggests strong intermolecular halogen bonding influences its solid-state packing .

Physicochemical Properties

Solubility Profile

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in:

-

Polar aprotic solvents (DMF, DMSO)

-

Halogenated solvents (DCM, chloroform)

-

Methanol/water mixtures (≥50% organic)

Solubility parameters (Hansen values):

-

δD = 18.5 MPa¹/²

-

δP = 12.1 MPa¹/²

-

δH = 6.8 MPa¹/²

Stability Characteristics

Key degradation pathways include:

-

Photolytic dehalogenation under UV light

-

Hydrolytic cleavage of C-I bonds at pH >9

-

Thermal decomposition above 250°C

Storage recommendations:

-

Amber glass containers under inert gas

-

Temperature-controlled environments (-20°C)

-

Desiccant-containing packages

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a versatile building block for:

-

Kinase inhibitors: Particularly VEGFR2 antagonists through Suzuki-Miyaura couplings

-

Antimicrobial agents: Halogen-rich structure disrupts bacterial membranes

-

PET radiotracers: Iodine-123/131 substitutions enable imaging applications

Material Science Applications

Emerging uses include:

-

Organic semiconductors: Halogen interactions enhance charge transport

-

Metal-organic frameworks: Coordination sites at carboxylic acid and halogens

-

Liquid crystals: Tuning mesophase behavior through halogen substitution

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differences | Reactivity Profile |

|---|---|---|---|

| 5-Bromo-2-iodonicotinic acid | C₆H₃BrINO₂ | Dual halogen, carboxylic acid | Cross-coupling, substitution |

| 2-Iodonicotinic acid | C₆H₄INO₂ | Single iodine substitution | Electrophilic substitution |

| 5-Bromo-4-methylnicotinic acid | C₇H₆BrNO₂ | Methyl group at C4 | Steric hindrance effects |

| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | Chlorine instead of iodine | Reduced oxidative stability |

The dual halogenation in 5-bromo-2-iodonicotinic acid creates synergistic effects:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume